2-(2-bromophenoxy)-N-methylacetamide
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Overview
Description
2-(2-bromophenoxy)-N-methylacetamide is an organic compound that belongs to the class of bromophenoxy derivatives These compounds are characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-methylacetamide typically involves the reaction of 2-bromophenol with N-methylacetamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of N-methylacetamide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized phenoxy compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2-(2-bromophenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-methylacetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-fluorophenoxy)-N-methylacetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-iodophenoxy)-N-methylacetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-bromophenoxy)-N-methylacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEWPLFPHYPXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429005 |
Source
|
Record name | 2-(2-bromophenoxy)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863411-69-2 |
Source
|
Record name | 2-(2-bromophenoxy)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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